Zofenoprilat-NES-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

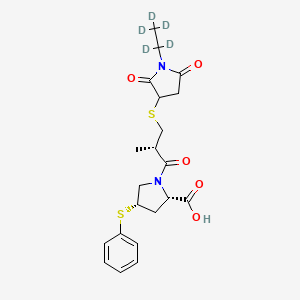

C21H26N2O5S2 |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

(2S,4S)-1-[(2S)-3-[2,5-dioxo-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-3-yl]sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16+,17?/m1/s1/i1D3,3D2 |

InChI Key |

LBNKOWANPJZWMF-GZEGBONWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 |

Canonical SMILES |

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zofenoprilat-NES-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Zofenoprilat-NES-d5, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of Zofenopril. This document details the proposed synthetic pathway, experimental protocols, and in-depth characterization methodologies.

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular diseases. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat.[1][2] Zofenoprilat contains a free sulfhydryl (-SH) group, which is susceptible to oxidation. For analytical purposes, particularly in mass spectrometry-based quantification, this thiol group is often derivatized to enhance stability and chromatographic performance.[3]

This compound is the deuterium-labeled form of the N-ethylsuccinimide (NES) adduct of Zofenoprilat. The five deuterium atoms are located on the N-ethyl group of the succinimide moiety, providing a stable isotopic label for use as an internal standard in quantitative bioanalysis.[4][]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁D₅N₂O₅S₂ | [6] |

| Molecular Weight | 455.61 g/mol | [6] |

| CAS Number | Not Available | [6] |

| Isotopic Purity | Typically ≥98% | [] |

| Appearance | White to Off-White Solid | [] |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process:

-

Synthesis of Zofenoprilat: This involves the coupling of two key intermediates: (2S)-2-methyl-3-sulfanylpropanoic acid and (4S)-4-(phenylthio)-L-proline.

-

Derivatization with N-Ethyl-d5-maleimide: The free thiol group of Zofenoprilat is then alkylated using N-Ethyl-d5-maleimide to yield the final product.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-stage synthesis workflow for this compound.

Experimental Protocol: Synthesis of Zofenoprilat

This is a generalized protocol based on the synthesis of related ACE inhibitors. Optimization may be required.

-

Protection of (2S)-2-methyl-3-sulfanylpropanoic acid: The thiol group of (2S)-2-methyl-3-sulfanylpropanoic acid is protected, for example, as a thioester (e.g., benzoyl thioester).

-

Activation: The carboxylic acid of the protected propanoyl derivative is activated, for instance, by conversion to an acid chloride.

-

Coupling: The activated propanoyl derivative is coupled with (4S)-4-(phenylthio)-L-proline in a suitable solvent system, maintaining basic pH.

-

Deprotection: The protecting group on the thiol is removed to yield Zofenoprilat.

-

Purification: The crude Zofenoprilat is purified by chromatography (e.g., silica gel column chromatography or preparative HPLC).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Zofenoprilat is dissolved in a suitable solvent such as acetonitrile or a buffer solution (e.g., phosphate-buffered saline).

-

Addition of N-Ethyl-d5-maleimide: A slight molar excess of N-Ethyl-d5-maleimide (NEM-d5) is added to the Zofenoprilat solution.[4][]

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The reaction progress can be monitored by LC-MS. The Michael addition of the thiol to the maleimide is typically a rapid and efficient reaction.[7]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by an appropriate method, such as preparative HPLC, to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the molecular weight and structure of the final product.

Table 2: Expected Mass Spectrometric Data

| Technique | Ionization Mode | Expected m/z | Notes |

| High-Resolution MS (HRMS) | ESI+ | [M+H]⁺ = 456.15 (approx.) | For confirmation of elemental composition. |

| Tandem MS (MS/MS) | ESI+ | See below | For structural elucidation. |

Expected Fragmentation Pattern:

In tandem mass spectrometry, the protonated molecule [M+H]⁺ of this compound would be expected to undergo characteristic fragmentation. The fragmentation of ACE inhibitors often involves cleavage of the amide bond.[8]

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]

- 2. Zofenopril calcium(81938-43-4) 1H NMR spectrum [chemicalbook.com]

- 3. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 6. This compound | Axios Research [axios-research.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of Zofenoprilat-NES-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical and chemical properties of Zofenoprilat-NES-d5, a deuterated analog of Zofenoprilat-NES. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analytical chemistry, particularly in the context of pharmacokinetic and metabolic studies of zofenopril.

Zofenoprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, which is used in the management of hypertension and cardiovascular conditions. The deuterated form, this compound, serves as a critical internal standard for highly accurate and precise quantification in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms provides a distinct mass difference, allowing for its differentiation from the non-deuterated endogenous compound without significantly altering its chemical behavior.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is readily available from suppliers and chemical databases, specific experimental values for properties such as melting and boiling points are not extensively published.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₂₁H₂₁D₅N₂O₅S₂ | [1] |

| Molecular Weight | 455.60 g/mol | [2] |

| Appearance | Typically a solid at room temperature. | N/A |

| Solubility | May be soluble in DMSO. | N/A |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. | N/A |

| Shipping Conditions | Stable at ambient temperature for several days. | N/A |

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of zofenopril and its active metabolite, zofenoprilat, in biological matrices. Below is a detailed methodology for a typical LC-MS/MS assay.

Determination of Zofenopril and Zofenoprilat in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentrations of zofenopril and its active metabolite, zofenoprilat, in human plasma samples.

Internal Standard: this compound is used as an internal standard for the quantification of zofenoprilat. A corresponding deuterated standard for zofenopril would also be used.

Methodology:

-

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

To a 100 µL aliquot of human plasma, add 25 µL of an internal standard working solution (containing this compound).

-

Vortex the sample for 30 seconds.

-

Add 500 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether.

-

Vortex for 5 minutes and centrifuge at 5,000 rpm for 5 minutes.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient starting from 10% B to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for zofenopril, zofenoprilat, and their respective deuterated internal standards (including this compound).

-

Data Analysis: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding internal standard.

-

Visualizations

Zofenopril Metabolism to Zofenoprilat

Zofenopril is a prodrug that is metabolically activated to its active form, zofenoprilat, primarily through the action of esterases in the liver and plasma. This conversion is essential for its therapeutic effect as an ACE inhibitor.

Analytical Workflow for Quantification of Zofenoprilat

The following diagram illustrates the typical experimental workflow for the quantification of zofenoprilat in biological samples using this compound as an internal standard.

References

An In-depth Technical Guide to the Mechanism of Action of Zofenoprilat-NES-d5 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical application of Zofenoprilat-NES-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Zofenoprilat. Zofenoprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. Accurate quantification of Zofenoprilat in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies.

The inherent reactivity of Zofenoprilat's free sulfhydryl group presents a significant challenge for bioanalysis, necessitating a derivatization step to ensure stability. This guide details the mechanism by which this compound, the derivatized and deuterated analog of Zofenoprilat, serves as the gold standard for mitigating analytical variability and ensuring data integrity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Fundamental Role of a Stable Isotope-Labeled Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. The ideal IS is a stable isotope-labeled version of the analyte.[1] A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]

The core mechanism of action for a SIL-IS like this compound is to mimic the analyte (Zofenoprilat-NES) throughout the entire analytical process, from sample preparation to detection. By doing so, it compensates for procedural variations that can lead to inaccurate quantification.[3]

Key aspects of the mechanism include:

-

Co-elution: The SIL-IS has nearly identical physicochemical properties to the analyte, causing it to elute at the same time during liquid chromatography.[1]

-

Correction for Matrix Effects: Biological samples contain complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since the SIL-IS is affected by these matrix effects in the same way as the analyte, the ratio of their peak areas remains constant, ensuring accurate quantification.[4]

-

Compensation for Variability: The SIL-IS accounts for variations in sample extraction recovery, injection volume inconsistencies, and fluctuations in instrument response.[2]

The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, plotted against the analyte's concentration to generate a calibration curve. This ratio-based approach significantly improves the precision and accuracy of the bioanalytical method.

Zofenoprilat and the Necessity of Derivatization

Zofenoprilat's structure includes a free sulfhydryl (-SH) group, which is highly susceptible to oxidation. This can lead to the formation of disulfides and other degradation products, resulting in an underestimation of the true concentration. To overcome this, a derivatization step is employed to protect the thiol group.

The most common and effective method is the reaction with N-ethylmaleimide (NEM), which rapidly and specifically reacts with the sulfhydryl group to form a stable thioether bond, creating Zofenoprilat-N-ethylsuccinimide (Zofenoprilat-NES). To serve as an effective internal standard, the deuterated Zofenoprilat-d5 must also undergo this same derivatization reaction to form Zofenoprilat-d5-N-ethylsuccinimide (this compound). This ensures that both the analyte and the internal standard have identical chemical structures and chromatographic behavior.

Hypothetical Experimental Protocol

The following is a representative, detailed protocol for the quantification of Zofenoprilat in human plasma using this compound as an internal standard. This protocol is based on established methodologies for similar compounds.

3.1. Sample Preparation

-

Thawing and Aliquoting: Thaw frozen human plasma samples at room temperature. Vortex each sample to ensure homogeneity. Aliquot 200 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the working internal standard solution (Zofenoprilat-d5 in methanol, e.g., at 100 ng/mL) to each plasma sample, except for the blank matrix samples.

-

Derivatization: Add 50 µL of N-ethylmaleimide (NEM) solution (e.g., 10 mg/mL in methanol) to all samples. Vortex for 30 seconds and incubate at room temperature for 20 minutes to allow for complete derivatization.

-

Protein Precipitation: Add 600 µL of acetonitrile to each tube to precipitate plasma proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

-

Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

3.2. Data Presentation: Instrumental Parameters

The following tables summarize the hypothetical, yet typical, instrumental parameters for an LC-MS/MS method for Zofenoprilat analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| HPLC System | Shimadzu Nexera or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B over 3 min, hold for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Expected Retention Time | ~2.5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| MRM Transitions | See Table 3 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Zofenoprilat-NES (Analyte) | 451.2 | 224.1 | 100 | 25 |

| This compound (IS) | 456.2 | 229.1 | 100 | 25 |

The Logical Relationship in Quantification

The core of the internal standard's mechanism of action is the logical relationship between the analyte and the IS. The mass spectrometer measures the intensity (peak area) of both the analyte and the IS. Because the IS is added at a constant concentration to every sample, any variation in its measured intensity is assumed to have also occurred for the analyte. The ratio of their responses is therefore used for quantification, which normalizes these variations.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Zofenoprilat in complex biological matrices. Its mechanism of action relies on its ability to chemically and physically mimic the derivatized analyte, Zofenoprilat-NES, throughout the bioanalytical workflow. This stable isotope-labeled internal standard corrects for variability in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the reliability and integrity of the resulting pharmacokinetic and clinical data. The use of a validated LC-MS/MS method employing this compound represents the state-of-the-art for bioanalytical studies involving Zofenopril.

References

- 1. lcms.cz [lcms.cz]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Deuterium Labeling in Zofenoprilat-NES-d5: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of deuterium labeling in Zofenoprilat-NES-d5, a vital tool in the bioanalysis of the active angiotensin-converting enzyme (ACE) inhibitor, Zofenoprilat. The strategic incorporation of deuterium atoms enhances analytical precision and accuracy, particularly in pharmacokinetic and metabolic studies, by serving as an ideal internal standard for mass spectrometry-based quantification.

Zofenopril is a prodrug that undergoes metabolic hydrolysis to its active form, Zofenoprilat.[1][2][3] Accurate measurement of Zofenoprilat in biological matrices is paramount for pharmacokinetic assessments and regulatory submissions. This compound, as a stable isotope-labeled analog, offers significant advantages in bioanalytical assays.[4]

Core Principles of Deuterium Labeling in Bioanalysis

Deuterium-labeled compounds are instrumental in modern analytical chemistry, primarily serving as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[5] The fundamental principle lies in the near-identical physicochemical properties of the deuterated and non-deuterated compounds, while their mass difference allows for distinct detection by a mass spectrometer.

Key Advantages of Using Deuterated Internal Standards:

-

Minimized Matrix Effects: The deuterated internal standard co-elutes with the analyte, experiencing similar ionization suppression or enhancement, thus providing a more accurate correction than a structurally different internal standard.

-

Improved Precision and Accuracy: By compensating for variability in sample preparation, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method.

-

Enhanced Specificity: The mass difference ensures that the signal of the internal standard does not interfere with the signal of the analyte, leading to higher specificity.

The molecular formula of this compound is C₂₁H₂₁D₅N₂O₅S₂.[4] The five deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled Zofenoprilat-NES in a mass spectrometer, making it an excellent internal standard for quantitative bioanalysis.

Experimental Protocol: Quantification of Zofenoprilat in Human Plasma using LC-MS/MS with this compound as an Internal Standard

While specific validated methods using this compound are not publicly detailed, a standard protocol can be constructed based on established methodologies for Zofenoprilat quantification.[1][6][7]

Objective: To determine the concentration of Zofenoprilat in human plasma samples.

Materials:

-

Human plasma samples

-

Zofenoprilat analytical standard

-

This compound (internal standard)

-

N-ethylmaleimide (NEM) to stabilize the thiol group[1]

-

High-purity solvents (e.g., acetonitrile, methanol, formic acid)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Methodology:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

-

Add a solution of N-ethylmaleimide (NEM) to derivatize and protect the free sulfhydryl groups of both Zofenoprilat and its deuterated internal standard, preventing oxidative degradation.[1]

-

Perform protein precipitation by adding a suitable volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified using LLE or SPE.

-

-

Chromatographic Conditions (Example):

-

LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. The choice of polarity would be optimized during method development.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Zofenoprilat-NEM derivative: Precursor ion → Product ion (to be determined during method development).

-

This compound-NEM derivative: Precursor ion (+5 Da) → Product ion (to be determined, likely the same product ion as the unlabeled compound).

-

-

Data Presentation: Hypothetical Calibration Curve Data

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1520 | 50100 | 0.030 |

| 5 | 7650 | 50500 | 0.151 |

| 20 | 30800 | 51000 | 0.604 |

| 50 | 77200 | 50800 | 1.520 |

| 100 | 155000 | 50300 | 3.081 |

| 250 | 389000 | 50600 | 7.688 |

| 500 | 780000 | 50200 | 15.538 |

Visualizations

Metabolic Pathway of Zofenopril

Caption: Metabolic activation of Zofenopril to Zofenoprilat.

Bioanalytical Workflow Using an Internal Standard

Caption: General workflow for bioanalysis with an internal standard.

Principle of Stable Isotope Dilution Analysis

Caption: The principle of quantification using a stable isotope-labeled internal standard.

References

- 1. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zofenoprilat | C15H19NO3S2 | CID 3034048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zofenoprilat - Wikipedia [en.wikipedia.org]

- 4. This compound | Axios Research [axios-research.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safe Handling of Zofenoprilat-NES-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling instructions for Zofenoprilat-NES-d5. As a deuterated analogue of Zofenoprilat-NES, this compound is primarily used in research and development, particularly in pharmacokinetic studies. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide has been compiled using data from the well-characterized non-deuterated parent compound, Zofenopril calcium, and established principles for handling deuterated compounds. Deuteration is generally not considered to significantly alter the toxicological properties of a molecule, but it can affect its pharmacokinetic profile.[1][2][3] Therefore, the handling precautions for Zofenopril calcium are considered directly applicable and essential for the safe use of its deuterated form.

Compound Identification and Properties

This compound is a derivative of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. The "-d5" designation indicates the presence of five deuterium atoms, which are stable, non-radioactive isotopes of hydrogen. This isotopic labeling is a valuable tool in metabolic and pharmacokinetic research.[4]

Table 1: Physicochemical Properties of Zofenopril Calcium (as a proxy for this compound)

| Property | Value | Source |

| Molecular Formula | C44H44CaN2O8S4 | [5][6] |

| Molecular Weight | 897.17 g/mol | [5] |

| Appearance | White, crystalline powder | [7] |

| Solubility | Very slightly soluble in water and methanol; practically insoluble in acetonitrile and 2-propanol. | [7] |

| Melting Point | >250ºC | |

| Boiling Point | 646.3ºC at 760 mmHg (Predicted) | |

| Density | 1.34 g/cm³ (Predicted) |

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are extrapolated from the toxicological data of Zofenopril calcium. As an ACE inhibitor, Zofenopril and its active metabolite Zofenoprilat can have significant physiological effects.

GHS Classification (based on Zofenopril calcium):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

-

Hazardous to the aquatic environment, acute hazard (Category 1), H400: Very toxic to aquatic life.[5][8]

-

Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[5][8]

Potential Health Effects:

-

Ingestion: Harmful if swallowed.[8] May cause symptoms of low blood pressure, especially in individuals on low-salt diets or diuretics.[9]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.[6]

-

Chronic Exposure: Long-term exposure may lead to cumulative health effects. ACE inhibitors as a class have been associated with kidney and collagen vascular disorders.[9]

-

Developmental Toxicity: Based on animal studies, there is a possibility of toxic effects on fetal development.[9] ACE inhibitors may cause injury and death to the fetus in late pregnancy.[9]

-

Hypersensitivity: Exposure to small quantities may induce hypersensitivity reactions, including bronchospasm, urticaria (hives), and angioedema.[9]

Toxicological Data Summary (Zofenopril calcium):

| Endpoint | Result | Classification | Source |

| Acute Oral Toxicity | Data not specified, but classified as harmful if swallowed. | Category 4 | [8] |

| Skin Corrosion/Irritation | No data available. | Not classified | [6] |

| Serious Eye Damage/Irritation | No data available. | Not classified | [6] |

| Carcinogenicity | No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP. | Not classified | [6] |

| Reproductive Toxicity | Potential for fetal toxicity based on animal studies. | Data not sufficient for classification | [9] |

Safe Handling and Experimental Protocols

Given the potential hazards, strict adherence to safe laboratory practices is mandatory when handling this compound. The following protocols are based on standard procedures for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection: Wear impervious clothing, such as a lab coat, and protective gloves.[8] Nitrile or neoprene gloves are generally suitable.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

Engineering Controls

-

Ventilation: Handle the compound in a well-ventilated area.[6][8] A chemical fume hood is recommended, especially when working with powders or creating solutions.

-

Safety Stations: An accessible safety shower and eyewash station should be available in the immediate work area.[8]

Handling Procedures

-

Avoid the formation of dust and aerosols.[8]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Wash hands thoroughly after handling.[8]

-

Keep the container tightly closed when not in use.[6]

The following diagram illustrates a recommended workflow for the safe handling of this compound.

References

- 1. salamandra.net [salamandra.net]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated Compounds [simsonpharma.com]

- 5. Zofenopril Calcium | C44H44CaN2O8S4 | CID 3033690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 8. Zofenopril (calcium)|81938-43-4|MSDS [dcchemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

Zofenoprilat-NES-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Zofenoprilat-NES-d5, a deuterated stable isotope-labeled internal standard used in analytical and pharmacokinetic research. The information presented herein is crucial for maintaining the integrity and ensuring the accuracy of quantitative analyses involving this compound.

Core Stability and Storage Data

Due to its primary application as an internal standard in mass spectrometry-based bioanalytical assays, the stability of this compound is paramount for reliable and reproducible results. While specific long-term stability studies on this compound are not extensively published, general storage guidelines are provided by suppliers, and stability profiles can be inferred from data on similar deuterated compounds and the parent drug, Zofenoprilat.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for maintaining the stability of this compound and similar related compounds. It is imperative to consult the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.

| Form | Storage Temperature | Duration | Notes |

| Pure Solid | -20°C | Up to 3 years | Recommended for long-term storage to minimize degradation. |

| 4°C | Up to 2 years | Suitable for short to medium-term storage. | |

| Room Temperature | Short-term | Stable for a few days during ordinary shipping and handling.[1][2] | |

| In Solvent | -80°C | Up to 6 months | Preferred for stock solutions to ensure maximum stability. |

| -20°C | Up to 1 month | Suitable for working solutions that are used more frequently. |

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for its intended use, a comprehensive stability assessment should be performed. The following is a representative experimental protocol for conducting forced degradation studies and evaluating long-term stability, based on established methodologies for Zofenopril and other pharmaceutical compounds.[3][4]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of this compound. This also helps in developing and validating a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours. Zofenopril has shown extensive degradation under base hydrolysis.[4]

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The thiol group in Zofenoprilat is susceptible to oxidation.[4]

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Zofenopril has been found to be stable under thermal stress.[4]

-

Photostability: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

-

-

Sample Analysis: After the specified exposure times, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating LC-MS/MS method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and characterize any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Long-Term Stability Protocol

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Store aliquots of this compound in its solid form and as a stock solution in tightly sealed containers at the recommended storage temperatures (e.g., -20°C and 4°C for solid; -80°C and -20°C for solution).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method to determine the purity and concentration of this compound.

-

Evaluation: Assess for any significant changes in purity, the appearance of degradation products, and any loss in concentration over time. The shelf-life is determined as the time period during which the product remains within the predefined acceptance criteria.

Mechanism of Action of Zofenoprilat

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat.[5][6] Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[5][7][8] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

The following diagram illustrates the mechanism of action of Zofenoprilat.

Experimental Workflow for Bioanalytical Quantification

The primary use of this compound is as an internal standard in the quantification of Zofenoprilat in biological matrices. The following diagram outlines a typical experimental workflow for such an analysis.

References

- 1. Zofenopril-d5 I CAS#: I angiotensin-converting enzyme (ACE) inhibitor I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Zofenopril Calcium? [synapse.patsnap.com]

- 6. Zofenoprilat - Wikipedia [en.wikipedia.org]

- 7. zofenoprilat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. What is Zofenopril Calcium used for? [synapse.patsnap.com]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the pursuit of accurate and precise quantification is paramount. The inherent variability in sample matrices and analytical instrumentation presents significant challenges to achieving reliable results. This technical guide provides a comprehensive overview of stable isotope-labeled internal standards (SIL-IS), a powerful tool that has become the gold standard for quantitative analysis, particularly in mass spectrometry-based assays. By mimicking the analyte of interest, SIL-IS compensate for variations throughout the analytical workflow, leading to unparalleled accuracy and precision.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of SIL-IS is isotope dilution mass spectrometry (IDMS).[1] This technique involves the addition of a known quantity of an isotopically enriched version of the analyte (the internal standard) to a sample containing an unknown quantity of the natural, unlabeled analyte.[1] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

Because the SIL-IS and the analyte are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[2] Any loss of analyte during extraction or suppression of the signal during ionization will affect both the analyte and the SIL-IS to the same extent.[3] By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, an accurate and precise quantification of the analyte can be achieved, irrespective of sample loss or matrix effects.[3][4]

Advantages of Employing Stable Isotope-Labeled Internal Standards

The use of SIL-IS offers numerous advantages over other internal standardization techniques, such as using a structural analog. These benefits are particularly pronounced in complex biological matrices encountered in drug metabolism and pharmacokinetic (DMPK) studies, clinical chemistry, and proteomics.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS/MS analysis. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, thus correcting for this interference.[2][3]

-

Compensation for Sample Loss: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, analyte loss is often unavoidable. The SIL-IS, being chemically identical to the analyte, will be lost to the same degree. Therefore, the analyte/SIL-IS ratio remains unaffected, ensuring accurate quantification.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, SIL-IS significantly improve the precision (reproducibility) and accuracy of quantitative assays.[5][6]

-

Increased Robustness of Analytical Methods: Methods employing SIL-IS are more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions.

Quantitative Data Presentation

The impact of using a stable isotope-labeled internal standard is most evident when comparing analytical performance metrics with those of other methods. The following table summarizes data from a study on the quantification of the anti-cancer drug lapatinib in human plasma, comparing the use of a non-isotope-labeled internal standard (a structural analog) with a deuterium-labeled lapatinib (lapatinib-d3).

| Parameter | Non-Isotope-Labeled IS | Stable Isotope-Labeled IS (lapatinib-d3) |

| Recovery (%) | ||

| Pooled Plasma | 85.3 | 86.1 |

| Individual Patient Plasma (Range) | 16 - 56 | 17 - 58 |

| Accuracy (% Nominal Concentration) | ||

| Low QC (15 ng/mL) | 103.3 | 98.7 |

| Medium QC (150 ng/mL) | 98.0 | 99.3 |

| High QC (4000 ng/mL) | 94.8 | 101.5 |

| Precision (%CV) | ||

| Low QC (15 ng/mL) | 6.8 | 4.2 |

| Medium QC (150 ng/mL) | 5.3 | 3.1 |

| High QC (4000 ng/mL) | 4.1 | 2.5 |

| Correction for Interindividual Recovery Variability | No | Yes |

Data adapted from a study on lapatinib quantification.[5]

As the data clearly indicates, while both methods performed adequately in pooled plasma, only the stable isotope-labeled internal standard could correct for the significant interindividual variability in drug recovery from patient plasma samples.[5] This highlights the critical importance of using SIL-IS in clinical and real-world sample analysis.

Experimental Protocols

The successful implementation of SIL-IS in a quantitative assay requires a well-defined and validated experimental protocol. Below are generalized workflows for the quantification of small molecules and the absolute quantification of proteins.

General Workflow for Small Molecule Quantification

This workflow is applicable to the quantification of drugs, metabolites, and other small molecules in biological matrices.

Detailed Methodology:

-

Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, urine, tissue homogenate) using appropriate procedures and store them at -80°C until analysis.

-

Preparation of Standards: Prepare a stock solution of the SIL-IS in a suitable organic solvent. From this, create a working solution at a concentration that will yield a robust signal in the mass spectrometer.

-

Sample Spiking: To a known aliquot of the biological sample, add a precise volume of the SIL-IS working solution. This should be done at the earliest stage of sample preparation to account for variability in all subsequent steps.[2]

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a water-miscible organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample). Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Extraction (Optional but Recommended): Transfer the supernatant to a clean tube. Depending on the analyte's properties and the required level of cleanup, perform either liquid-liquid extraction (LLE) with a water-immiscible organic solvent or solid-phase extraction (SPE) using a suitable cartridge.

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of the liquid chromatography (LC) method.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatography: Separate the analyte and SIL-IS from other matrix components using a suitable LC column and mobile phase gradient.

-

Mass Spectrometry: Detect the analyte and SIL-IS using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[1] This involves selecting the precursor ion of the analyte and SIL-IS in the first quadrupole, fragmenting them in the collision cell, and monitoring a specific product ion in the third quadrupole.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and the SIL-IS.

-

Calculate the peak area ratio of the analyte to the SIL-IS.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.

-

Workflow for Absolute Protein Quantification (AQUA Method)

The Absolute QUantification of Protein (AQUA) strategy is a widely used method for the precise quantification of specific proteins in complex mixtures. It relies on the use of synthetic, stable isotope-labeled peptides that correspond to tryptic peptides of the target protein.

Detailed Methodology:

-

Selection of Proteotypic Peptides: For the target protein, select one or more "proteotypic" peptides – peptides that are unique to that protein and are consistently observed by mass spectrometry.

-

Synthesis of AQUA Peptides: Chemically synthesize the selected peptides with one or more amino acids labeled with stable isotopes (e.g., ¹³C, ¹⁵N). The C-terminal amino acid is often chosen for labeling.

-

Protein Extraction: Extract total protein from the biological sample (e.g., cells, tissues).

-

Spiking with AQUA Peptide: Add a precisely known amount of the purified AQUA peptide to the protein extract.

-

Tryptic Digestion: Denature the proteins in the sample, reduce the disulfide bonds, alkylate the cysteine residues, and then digest the proteins into peptides using trypsin. This process will generate the endogenous, unlabeled version of the proteotypic peptide.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS, monitoring the specific precursor-to-product ion transitions for both the endogenous (light) peptide and the AQUA (heavy) peptide.

-

Data Analysis and Quantification:

-

Integrate the peak areas for the light and heavy peptide signals.

-

Calculate the ratio of the peak area of the endogenous peptide to the peak area of the AQUA peptide.

-

Since a known amount of the AQUA peptide was added, the absolute amount of the endogenous peptide can be calculated from this ratio.

-

The absolute amount of the target protein in the original sample can then be inferred from the amount of its proteotypic peptide.

-

Conclusion

Stable isotope-labeled internal standards are an indispensable tool for modern quantitative analysis. Their ability to correct for sample loss and matrix effects provides a level of accuracy and precision that is unmatched by other quantification strategies.[6] For researchers, scientists, and drug development professionals, the implementation of SIL-IS and the principles of isotope dilution mass spectrometry are crucial for generating high-quality, reliable, and defensible quantitative data. While the initial investment in synthesizing or purchasing SIL-IS may be higher than for other internal standards, the significant improvement in data quality and the robustness of the resulting analytical methods provide a substantial return on investment, particularly in regulated environments and for critical decision-making in drug development.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Zofenopril and its Active Metabolite Zofenoprilat using Zofenoprilat-NES-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril and its active metabolite, Zofenoprilat, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Zofenoprilat-NES-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision. The protocol includes a critical derivatization step with N-ethylmaleimide (NEM) to stabilize the reactive sulfhydryl group of Zofenoprilat and the internal standard, preventing oxidative degradation and ensuring reliable analysis. This method is highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Zofenopril is a potent, third-generation ACE inhibitor prescribed for hypertension and acute myocardial infarction.[1] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Zofenoprilat, which contains a free sulfhydryl group.[2][3] This sulfhydryl moiety is crucial for its therapeutic efficacy but also presents an analytical challenge due to its susceptibility to oxidation.

The accurate quantification of both Zofenopril and Zofenoprilat in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers the high sensitivity and selectivity required for this analysis. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest quality data.

This application note provides a comprehensive protocol for the LC-MS/MS analysis of Zofenopril and Zofenoprilat, focusing on a derivatization strategy to stabilize the thiol group and the use of a deuterated internal standard for reliable quantification.

Signaling Pathway of Zofenopril

Zofenopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). This inhibition disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. Zofenoprilat, the active metabolite, blocks the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, resulting in decreased sodium and water retention and ultimately lowering blood pressure.[4][5] Additionally, the inhibition of ACE leads to an increase in bradykinin levels, which contributes to the vasodilatory effect.[5]

Experimental Protocols

This section details the materials and methods for the sample preparation and LC-MS/MS analysis of Zofenopril and Zofenoprilat in human plasma.

Materials and Reagents

-

Zofenopril reference standard

-

Zofenoprilat reference standard

-

This compound internal standard

-

N-ethylmaleimide (NEM)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Methyl tert-butyl ether (MTBE) or Toluene

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zofenopril, Zofenoprilat, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of Zofenopril and Zofenoprilat in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol:water (50:50, v/v).

-

NEM Solution (10 mg/mL): Prepare fresh by dissolving NEM in methanol.

Sample Preparation Workflow

The sample preparation involves protein precipitation, derivatization of the thiol group, and liquid-liquid extraction.

References

- 1. ClinPGx [clinpgx.org]

- 2. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Zofenopril Calcium? [synapse.patsnap.com]

Application Note and Protocol: Quantification of Zofenoprilat in Plasma Samples Using Zofenoprilat-NES-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Zofenoprilat in plasma samples using a stable isotope-labeled internal standard, Zofenoprilat-NES-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Accurate quantification of Zofenoprilat in plasma is crucial for pharmacokinetic and pharmacodynamic studies. Due to the presence of a free sulfhydryl group, Zofenoprilat is susceptible to oxidation. This protocol includes a derivatization step with N-ethylmaleimide (NEM) to form a stable N-ethylsuccinimide (NES) derivative, preventing degradation and improving chromatographic performance.[1] The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Zofenoprilat and this compound standards

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

N-ethylmaleimide (NEM)

-

Toluene (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

1,4-Dithiothreitol (DTT) (optional, for releasing bound Zofenoprilat)[2]

Sample Preparation

The sample preparation involves protein precipitation, derivatization, and liquid-liquid extraction.

-

Thawing and Spiking: Thaw plasma samples at room temperature. To 500 µL of plasma, add the internal standard (this compound) solution to achieve a final concentration of 100 ng/mL. Vortex for 30 seconds.

-

Derivatization: Add 50 µL of 10 mg/mL NEM solution in methanol to the plasma sample. Vortex for 1 minute and incubate at room temperature for 20 minutes to allow for complete derivatization of the sulfhydryl groups.[1]

-

Protein Precipitation and Extraction: Add 2 mL of toluene to the sample. Vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Transfer the upper organic layer (toluene) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 85:15 v/v methanol/0.1% formic acid in water).[2] Vortex for 1 minute.

-

Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

-

Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for different instrument setups.

Liquid Chromatography:

| Parameter | Value |

| Column | Agilent ZORBAX Eclipse XDB-C8 (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 85% B |

| Flow Rate | 0.2 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1][2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of derivatized Zofenoprilat and this compound |

| Collision Gas | Argon |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on published data for similar assays.[1][3]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Zofenoprilat | 2 - 600[1] | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Zofenoprilat | Low QC | < 10[1] | < 10[1] | 90 - 110 |

| Mid QC | < 10[1] | < 10[1] | 90 - 110 | |

| High QC | < 10[1] | < 10[1] | 90 - 110 |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Zofenoprilat | ~70.1[1] |

Visualization

Signaling Pathway

Zofenopril is a prodrug that is converted to its active form, Zofenoprilat, which then acts as an ACE inhibitor.

Caption: Metabolic activation of Zofenopril and its mechanism of action.

Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol.

Caption: Workflow for the quantification of Zofenoprilat in plasma.

Logical Relationship

This diagram shows the relationship between the analyte, internal standard, and the analytical technique.

Caption: Logical flow for concentration determination using an internal standard.

References

- 1. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Zofenoprilat-NES-d5 in Pharmacokinetic Studies of ACE Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Zofenoprilat-NES-d5 as an internal standard for the quantitative analysis of zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, in pharmacokinetic studies. The protocols detailed below are intended for researchers, scientists, and drug development professionals working on the bioanalysis of ACE inhibitors.

Introduction to Zofenopril and the Role of an Internal Standard

Zofenopril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, zofenoprilat. Zofenoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. Pharmacokinetic studies of zofenopril require accurate quantification of both the parent drug and its active metabolite in biological matrices, typically plasma.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Deuterated internal standards closely mimic the physicochemical properties of the analyte, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer.[1] This helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.

Mechanism of Action: ACE Inhibition

Zofenoprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme. ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, zofenoprilat leads to vasodilation and a reduction in blood pressure.

Experimental Protocol: Quantification of Zofenoprilat in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of zofenoprilat in human plasma using this compound as an internal standard. Due to the presence of a free sulfhydryl group, zofenoprilat is susceptible to oxidation.[2] To ensure accurate quantification, a derivatization step with N-ethylmaleimide (NEM) is included to stabilize the analyte and the internal standard.[2]

1. Materials and Reagents

-

Zofenoprilat analytical standard

-

This compound (Internal Standard)

-

N-ethylmaleimide (NEM)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Phosphate buffer (pH 7.0)

2. Stock and Working Solutions Preparation

-

Zofenoprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve zofenoprilat in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

NEM Solution (10 mg/mL): Prepare fresh by dissolving NEM in methanol.

-

Working Solutions: Prepare serial dilutions of the zofenoprilat stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation

-

Thaw frozen plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 50 µL of the NEM solution to derivatize the sulfhydryl groups. Vortex for 30 seconds.

-

Incubate the mixture at room temperature for 15 minutes.

-

Add 50 µL of 2% formic acid to acidify the sample.

-

Add 1 mL of MTBE for liquid-liquid extraction. Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Zofenoprilat-NEM derivative: The precursor ion will be the [M+H]+ of the derivatized zofenoprilat. The product ion will be a specific fragment. (Note: The exact m/z values need to be determined by direct infusion of the derivatized standard).

-

This compound-NEM derivative: The precursor ion will be the [M+H]+ of the derivatized and deuterated internal standard. The product ion will be a corresponding specific fragment.

-

-

5. Data Analysis

-

Integrate the peak areas of the analyte (Zofenoprilat-NEM) and the internal standard (this compound-NEM).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of zofenoprilat in the unknown samples from the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for zofenoprilat in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Zofenoprilat |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting Factor | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Parameter | Zofenoprilat (%) | This compound (%) |

| Extraction Recovery | 85 - 95 | 85 - 95 |

| Matrix Effect | 90 - 110 | 90 - 110 |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for a pharmacokinetic study of an ACE inhibitor using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in conjunction with a robust and validated LC-MS/MS method allows for the accurate and precise quantification of zofenoprilat in plasma samples. This is essential for the reliable determination of pharmacokinetic parameters and the overall success of clinical and preclinical studies involving the ACE inhibitor zofenopril. The detailed protocols and methods described in these application notes provide a solid foundation for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Note: High-Sensitivity LC-MS/MS Assay for Zofenoprilat in Human Plasma Using Zofenoprilat-NES-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zofenoprilat in human plasma. Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, contains a free sulfhydryl group that is susceptible to oxidation. To ensure stability and accurate quantification, the protocol incorporates a derivatization step using N-ethylmaleimide (NEM) to form the stable Zofenoprilat-N-ethylsuccinimide (NES) derivative. The method utilizes a deuterated internal standard, Zofenoprilat-NES-d5, to correct for matrix effects and variations in extraction and ionization, ensuring high precision and accuracy.[1][2] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Zofenopril is a prodrug that is hydrolyzed in vivo to its active form, Zofenoprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, Zofenoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

The quantitative analysis of Zofenoprilat in biological matrices presents a challenge due to the oxidative instability of its free sulfhydryl group. This can lead to the formation of disulfides, resulting in an underestimation of the true concentration.[1][2] To overcome this, a derivatization strategy with N-ethylmaleimide (NEM) is employed immediately after sample collection to cap the sulfhydryl group, forming a stable thioether adduct, Zofenoprilat-NES.

This method employs a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte and has a similar ionization response, providing the most accurate and precise quantification.[3] The use of LC-MS/MS offers high selectivity and sensitivity for the detection of Zofenoprilat-NES in complex plasma matrices.

Signaling Pathway

Zofenoprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the RAAS pathway and the site of action of ACE inhibitors like Zofenoprilat.

Experimental Protocol

Materials and Reagents

-

Zofenoprilat analytical standard

-

This compound internal standard

-

Human plasma (K2EDTA)

-

N-ethylmaleimide (NEM)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Toluene (HPLC grade)

-

Tris buffer (pH 7.4)

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

96-well plates (optional)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zofenoprilat and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Zofenoprilat stock solution in 50:50 acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

Sample Preparation Workflow

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Zofenoprilat-NES.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions for Zofenoprilat-NES and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Zofenoprilat-NES | 450.1 | 324.1 | 100 | 15 |

| This compound | 455.1 | 329.1 | 100 | 15 |

Method Validation Data

The method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.

Table 5: Calibration Curve and Linearity

| Parameter | Result |

| Concentration Range | 2 - 600 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 6: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 2 | < 10% | ± 10% | < 10% | ± 10% |

| Low QC | 6 | < 8% | ± 8% | < 8% | ± 8% |

| Mid QC | 100 | < 7% | ± 7% | < 7% | ± 7% |

| High QC | 450 | < 6% | ± 6% | < 6% | ± 6% |

Table 7: Recovery and Matrix Effect

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 72.1 | 98.5 |

| High QC | 70.5 | 101.2 |

Conclusion

This application note provides a detailed protocol for the sensitive and reliable quantification of Zofenoprilat in human plasma using LC-MS/MS. The derivatization of the unstable sulfhydryl group with NEM and the use of a stable isotope-labeled internal standard are critical for achieving the required accuracy and precision for bioanalytical studies. The method demonstrates excellent performance in terms of linearity, accuracy, precision, recovery, and matrix effect, making it a valuable tool for researchers and drug development professionals.

References

Application Notes and Protocols for the Analysis of Zofenoprilat using Zofenoprilat-NES-d5 Internal Standard

Introduction

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Accurate quantification of zofenoprilat in biological matrices is crucial for pharmacokinetic and bioavailability studies. Zofenoprilat contains a reactive sulfhydryl (-SH) group, making it susceptible to oxidation and the formation of disulfide dimers. To ensure accurate and reproducible results, a stable, isotopically labeled internal standard is required, and the sulfhydryl group must be protected during sample preparation.

This document provides detailed protocols for the sample preparation of zofenoprilat in human plasma for LC-MS/MS analysis, utilizing Zofenoprilat-NES-d5 as the internal standard. This compound is a deuterated analog of zofenoprilat that has been derivatized with N-ethylmaleimide (NEM) to form a stable N-ethylsuccinimide (NES) adduct, protecting the sulfhydryl group. The derivatization step with NEM is critical for both the analyte and the internal standard to prevent degradation.

General Experimental Workflow

The overall workflow for the analysis of zofenoprilat in biological samples involves sample collection, the addition of the internal standard, stabilization and derivatization of the thiol group, extraction of the analytes from the matrix, and subsequent analysis by LC-MS/MS.

Caption: Overall workflow for Zofenoprilat analysis.

Key Experiment: Thiol Derivatization Protocol

To prevent the oxidative degradation of zofenoprilat, its free sulfhydryl group must be protected by derivatization with N-ethylmaleimide (NEM) immediately after sample collection. This reaction forms a stable succinimide derivative.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

N-ethylmaleimide (NEM) solution

-

Vortex mixer

-

Centrifuge

Protocol:

-

To 500 µL of the plasma sample in a polypropylene tube, add the internal standard, this compound, to achieve the desired final concentration.

-

Add a freshly prepared solution of N-ethylmaleimide (NEM). The final concentration of NEM should be sufficient to cap all thiol groups in the sample.

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Allow the reaction to proceed at room temperature for approximately 15-20 minutes.

-

After derivatization, the sample is ready for the extraction procedure.

Protocol 1: Liquid-Liquid Extraction (LLE)